Chemical Properties of (2-Methylcyclohexyl)boronic Acid: A Technical Guide
Chemical Properties of (2-Methylcyclohexyl)boronic Acid: A Technical Guide
Executive Summary
(2-Methylcyclohexyl)boronic acid (CAS: 97235-31-9) represents a critical class of secondary alkyl boronic acids used to introduce sp³-rich complexity into drug scaffolds. Unlike their planar aryl counterparts, this reagent offers three-dimensional character—a property increasingly prioritized in medicinal chemistry to improve solubility and target selectivity (the "Escape from Flatland" strategy). However, its utility is gated by two primary chemical challenges: slow transmetallation in cross-coupling cycles and a high susceptibility to protodeboronation . This guide details the mechanistic underpinnings of these properties and provides evidence-based protocols to harness its reactivity effectively.
Chemical Identity & Stereochemical Analysis
The complexity of (2-methylcyclohexyl)boronic acid lies in its stereochemistry. The compound possesses two chiral centers (C1 and C2), leading to potential cis and trans diastereomers.
| Property | Data |
| CAS Number | 97235-31-9 (General) |
| Molecular Formula | C₇H₁₅BO₂ |
| Molecular Weight | 142.00 g/mol |
| Physical State | Waxy Solid (typically isolated as a crude intermediate or ester) |
| Hybridization | Boron (sp²), Cyclohexyl Carbons (sp³) |
| Acidity (pKa) | ~10–11 (Higher than aryl boronic acids due to alkyl induction) |
Stereochemical Outcome of Synthesis
The standard synthesis via hydroboration of 1-methylcyclohexene dictates the stereochemical outcome.
-
Regioselectivity: Boron adds to the less hindered C2 position; Hydrogen adds to the more substituted C1 position.
-
Stereoselectivity: The addition is strictly syn.
-
Result: Because the methyl group at C1 and the incoming hydrogen add from the same face, the methyl group is pushed to the opposite face relative to the incoming boron. This yields the trans-(2-methylcyclohexyl)borane species as the major product.
Synthetic Pathways
The synthesis of (2-methylcyclohexyl)boronic acid is rarely performed to isolate the free acid due to stability concerns. Instead, it is often generated in situ or converted immediately to a pinacol ester or trifluoroborate salt.
Protocol: Hydroboration of 1-Methylcyclohexene
Mechanism: Electrophilic addition of borane to the alkene. Reagents: Borane-tetrahydrofuran complex (BH₃[1]·THF) or Borane-dimethyl sulfide (BMS).
-
Preparation: An anhydrous flask is charged with 1-methylcyclohexene (1.0 equiv) in dry THF under Argon.
-
Addition: BH₃·THF (0.5 equiv, calculated for dialkylborane formation, or 1.0 equiv for monoalkyl if using hindered boranes like 9-BBN) is added dropwise at 0°C.
-
Equilibration: The mixture is stirred at 25°C for 1–2 hours. The steric bulk of the methyl group directs the boron atom to the C2 position.
-
Hydrolysis (to Boronic Acid): The intermediate organoborane is treated with water/methanol carefully to quench unreacted hydrides. Note: Direct isolation of the free acid is difficult; oxidation to the alcohol or esterification with pinacol is standard.
Chemical Reactivity Profile
Suzuki-Miyaura Cross-Coupling
Coupling secondary alkyl boronic acids is significantly more difficult than coupling aryl partners.
-
The Bottleneck: Transmetallation. The transfer of the alkyl group from Boron to Palladium is slow because secondary alkyl groups are sterically hindered and lack the π-system participation that facilitates aryl transfer.
-
Side Reactions:
-
β-Hydride Elimination: Once the alkyl group is on the Pd(II) center, it can rapidly eliminate to form an alkene (1-methylcyclohexene) and a Pd-hydride species, killing the catalytic cycle.
-
Protodeboronation: In the presence of base and water, the C-B bond cleaves to form methylcyclohexane.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., RuPhos , SPhos ) or N-heterocyclic carbenes (NHCs). These ligands facilitate oxidative addition and accelerate reductive elimination, outcompeting β-hydride elimination.
Oxidation (Stereoretention)
Treatment of (2-methylcyclohexyl)boronic acid with alkaline hydrogen peroxide (H₂O₂/NaOH) yields 2-methylcyclohexanol.
-
Mechanism: Hydroperoxide anion attacks Boron -> Alkyl migration from Boron to Oxygen (concerted) -> Hydrolysis.
-
Stereochemistry: The migration is strictly stereoretentive. If you start with trans-(2-methylcyclohexyl)boronic acid, you obtain trans-2-methylcyclohexanol.
Protodeboronation
Secondary alkyl boronic acids are prone to protodeboronation, especially at high pH or high temperature.
-
Mechanism: Base-catalyzed formation of a boronate "ate" complex, followed by protonolysis of the C-B bond.
-
Mitigation: Use milder bases (K₃PO₄ instead of NaOH) and lower water concentrations, or switch to Molander salts (trifluoroborates) which release the active boronic acid slowly.
Experimental Protocols
General Protocol for Suzuki Coupling of Secondary Alkyl Boronates
Adapted from conditions developed by Buchwald and Fu.
Objective: Coupling (2-methylcyclohexyl)boronic acid with an aryl chloride.
| Component | Equivalents | Notes |
| Aryl Chloride | 1.0 | Electrophile |
| Boronic Acid | 1.2–1.5 | Nucleophile (Excess required due to protodeboronation) |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| SPhos or RuPhos | 0.04 (4 mol%) | Ligand (Critical for sp³ coupling) |
| K₃PO₄ | 3.0 | Base (Anhydrous or 1M aqueous depending on substrate) |
| Toluene/Water | 10:1 ratio | Solvent system (0.2 M concentration) |
Procedure:
-
Charge a reaction vial with Pd(OAc)₂, Ligand, Boronic Acid, Base, and Aryl Chloride.
-
Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling and catalyst death.
-
Add degassed Toluene and Water via syringe.
-
Heat to 80–100°C for 12–24 hours.
-
Cool, dilute with ether, wash with brine, and purify via silica chromatography.
Applications in Drug Discovery
(2-Methylcyclohexyl)boronic acid is a valuable intermediate for:
-
Bioisosteres: Replacing planar phenyl rings with saturated cyclohexyl rings to improve physicochemical properties (LogP, solubility).
-
Protease Inhibitors: The boronic acid moiety itself can form reversible covalent bonds with serine or threonine residues in active sites (e.g., similar to the mechanism of Bortezomib).
-
Transition State Analogs: Used in generating inhibitors for hydrolytic enzymes.
References
-
Brown, H. C., & Zweifel, G. (1961). Hydroboration. IX. The Hydroboration of Cyclic and Bicyclic Olefins. Journal of the American Chemical Society.[2][3] Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Bardwr, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2][3] Link
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
